molecular formula C18H14N2O5 B14541925 1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione CAS No. 61786-80-9

1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione

Cat. No.: B14541925
CAS No.: 61786-80-9
M. Wt: 338.3 g/mol
InChI Key: UCVMTYGWTOSYCU-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione typically involves multiple stepsFor example, the nitration of benzene derivatives can be achieved using a mixture of nitric acid and sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification and further chemical modifications. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, including those involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(4-aminobenzoyl)-3-phenylpyrrolidine-2,5-dione: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-3-(4-chlorobenzoyl)-3-phenylpyrrolidine-2,5-dione: Contains a chlorine atom instead of a nitro group.

    1-Methyl-3-(4-methylbenzoyl)-3-phenylpyrrolidine-2,5-dione: Contains a methyl group instead of a nitro group.

Uniqueness

1-Methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making the compound useful in various applications, including as a precursor in organic synthesis and as a potential pharmaceutical agent .

Properties

CAS No.

61786-80-9

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

1-methyl-3-(4-nitrobenzoyl)-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H14N2O5/c1-19-15(21)11-18(17(19)23,13-5-3-2-4-6-13)16(22)12-7-9-14(10-8-12)20(24)25/h2-10H,11H2,1H3

InChI Key

UCVMTYGWTOSYCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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